![molecular formula C8H8F3NO2S B2892523 N-[4-(Trifluoromethyl)phenyl]methanesulfonamide CAS No. 50790-32-4](/img/structure/B2892523.png)

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

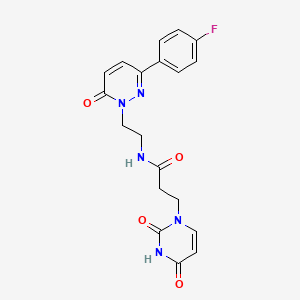

“N-[4-(Trifluoromethyl)phenyl]methanesulfonamide” is a chemical compound with the CAS Number: 500108-07-6 . It has a molecular weight of 239.22 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H8F3NO2S/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .Applications De Recherche Scientifique

Chemical Reactivity and Synthesis

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide and its derivatives are studied for their chemical reactivity and potential in synthetic chemistry. For example, 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide reacts with carbanions to give vicarious nucleophilic substitution (VNS) products. This provides a novel pathway for the VNS process at a benzene ring activated by sulfur-based electron-withdrawing groups, which could be vital for chemical synthesis and the development of new compounds (Lemek, Groszek, & Cmoch, 2008).

Crystallography and Molecular Structure

The crystal structures of certain this compound derivatives have been determined, revealing insights into the nature of intermolecular interactions, such as hydrogen bonds and C–H⋯π interactions. Understanding these interactions and molecular geometries is crucial for various scientific fields including material sciences and pharmaceuticals (Dey et al., 2015).

Microbial Reduction and Biotechnological Applications

The compound has been studied for its potential in biotechnological applications, specifically in the microbial reduction process. For instance, certain microbial cultures can catalyze the reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, producing chiral intermediates for the synthesis of bioactive compounds (Patel et al., 1993).

Corrosion Inhibition

This compound derivatives are also explored for their potential as corrosion inhibitors. Research has shown that certain derivatives can effectively inhibit corrosion of mild steel in acidic environments, a property valuable in industrial applications to enhance the durability and lifespan of metal components (Olasunkanmi et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a transparent strong electron-withdrawing p-type dopant . It primarily targets carbon nanotubes .

Mode of Action

The compound acts as a dopant in carbon nanotubes . Dopants are substances that can modify the electrical properties of a material. In this case, this compound enhances the p-type (positive type) conductivity of carbon nanotubes by increasing the number of positive charge carriers.

Biochemical Pathways

It is known to be a reactant for the synthesis of amphoteric alpha-boryl aldehydes and for the enantioselective synthesis of the core ring skeleton of leucosceptroids a-d .

Pharmacokinetics

It is known to be a stable, crystalline, and easy-to-handle compound .

Result of Action

The primary result of the action of this compound is the enhancement of the p-type conductivity of carbon nanotubes . This can have various applications in the field of nanotechnology and electronics.

Propriétés

IUPAC Name |

N-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMPCHWLFPGVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide](/img/structure/B2892440.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892442.png)

![2,2-Difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2892443.png)

![2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2892444.png)

![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892450.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2892454.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2892458.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2892459.png)